
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a complex organic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as dyes and photostabilizers.
Wirkmechanismus
The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.
Vergleich Mit ähnlichen Verbindungen
Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- can be compared with other similar compounds, such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also contain the triazole ring and exhibit similar biological activities.
Imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Shares the morpholine ring and is used in various industrial applications.
The uniqueness of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N4O2 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
morpholin-4-yl-(4-phenyltriazol-2-yl)methanone |
InChI |
InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI-Schlüssel |
GOSFBKBCZMUBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


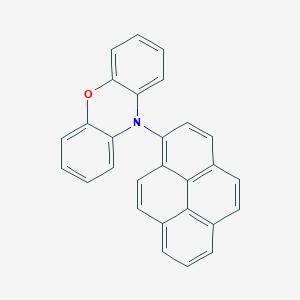
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
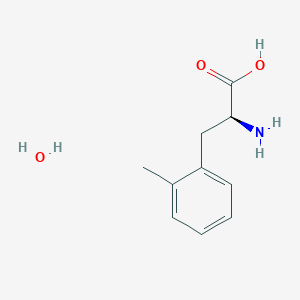
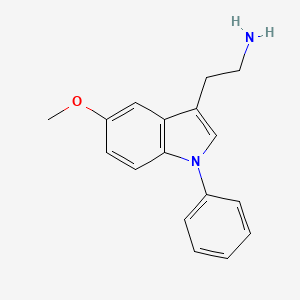

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
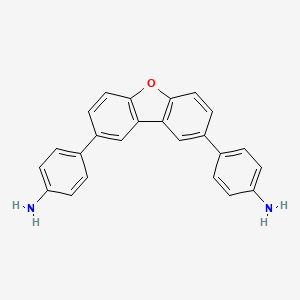
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
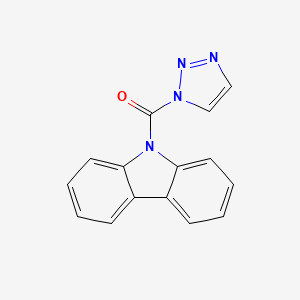
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)

